2-(3-Fluorophenyl)propan-2-ol
Overview
Description
2-(3-Fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11FO. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two other carbon atoms. The presence of a fluorine atom on the phenyl ring adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-(3-Fluorophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Another method involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with isopropylmagnesium bromide to form the desired alcohol. This reaction is usually performed in anhydrous ether or THF as the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2-(3-Fluorophenyl)propan-2-one, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding hydrocarbon, 2-(3-Fluorophenyl)propane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), forming 2-(3-Fluorophenyl)propyl chloride or bromide, respectively.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)propan-2-one.
Reduction: 2-(3-Fluorophenyl)propane.
Substitution: 2-(3-Fluorophenyl)propyl chloride or bromide.
Scientific Research Applications
2-(3-Fluorophenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)propan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at the para position.
2-(2-Fluorophenyl)propan-2-ol: Similar structure but with the fluorine atom at the ortho position.
2-Phenylpropan-2-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
Uniqueness
2-(3-Fluorophenyl)propan-2-ol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. The meta position of the fluorine atom can lead to distinct electronic and steric effects, differentiating it from its ortho and para analogs.
Properties
IUPAC Name |
2-(3-fluorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNFYSNULPWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310828 | |
Record name | 2-(3-fluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-76-3 | |
Record name | NSC232435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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